Methyl 3-cyclopropylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyclopropylpropanoate is an organic compound with the molecular formula C7H12O2 It is an ester derived from cyclopropylpropanoic acid and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-cyclopropylpropanoate can be synthesized through the esterification of cyclopropylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where cyclopropylpropanoic acid and methanol are fed into a reactor with a catalyst. The reaction conditions are optimized for maximum yield and purity, often involving distillation to separate the ester from the reaction mixture.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products:
Oxidation: Cyclopropylpropanoic acid or cyclopropyl ketones.
Reduction: Cyclopropylpropanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropylpropanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may undergo hydrolysis to release cyclopropylpropanoic acid and methanol, which can then participate in further biochemical pathways. The ester group is typically the site of reactivity, undergoing nucleophilic attack by enzymes or other reactive species.
Comparison with Similar Compounds
Methyl 3-cyclopentylpropanoate: Similar in structure but with a cyclopentyl ring instead of a cyclopropyl ring.
Methyl 3-cyclohexylpropanoate: Contains a cyclohexyl ring, leading to different steric and electronic properties.
Ethyl 3-cyclopropylpropanoate: An ethyl ester variant with slightly different reactivity and physical properties.
Uniqueness: Methyl 3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl ring, which imparts significant ring strain and influences its reactivity
Properties
CAS No. |
62021-34-5 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
methyl 3-cyclopropylpropanoate |
InChI |
InChI=1S/C7H12O2/c1-9-7(8)5-4-6-2-3-6/h6H,2-5H2,1H3 |
InChI Key |
DMDYEWLAYWQSNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.